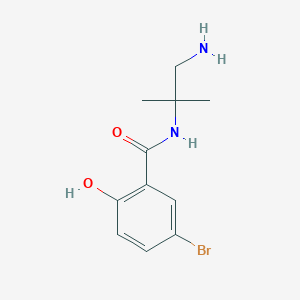
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid reuptake transporter and has been shown to have analgesic and anti-inflammatory effects.
Mecanismo De Acción
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide is a potent inhibitor of the endocannabinoid reuptake transporter, which is responsible for the uptake of the endocannabinoid anandamide. By inhibiting the reuptake of anandamide, N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide increases the levels of this endocannabinoid in the body, leading to analgesic and anti-inflammatory effects. N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide has also been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects, reducing the damage caused by ischemic injury and oxidative stress. N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, suggesting that it may have potential as a treatment for psychiatric disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide is a potent and selective inhibitor of the endocannabinoid reuptake transporter, making it a valuable tool for studying the endocannabinoid system. However, the synthesis of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide is complex and requires specialized equipment and expertise. In addition, the use of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide. One area of interest is the potential use of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide as a treatment for psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the mechanisms of action of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with isobutylamine and acetic anhydride. The resulting compound is then treated with hydroxylamine hydrochloride to yield N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide. The synthesis of N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation. N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,6-13)14-10(16)8-5-7(12)3-4-9(8)15/h3-5,15H,6,13H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJNVUSLWDOZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NC(=O)C1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-2-methylpropan-2-yl)-5-bromo-2-hydroxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)

![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)



![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)

![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)